D3 Receptor Antagonist Potency: 4-Chloro Chroman-Benzamide vs. Prototypical D3 Agents
The target compound exhibits a Ki of 25.1 nM at the human dopamine D3 receptor, measured as antagonist activity in CHO cells using a [35S]GTPγS binding assay [1]. This places it among moderately potent D3 antagonists. For context, the well-studied selective D3 antagonist SB-277011-A has a reported Ki of approximately 10 nM under similar conditions, while the non-selective antipsychotic haloperidol possesses a D3 Ki of ~1-3 nM [2]. Although direct head-to-head data are not available in the same assay panel, the target compound's potency is within one order of magnitude of SB-277011-A but with a distinct chroman scaffold that may offer different physicochemical properties.
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 25.1 nM (human D3, CHO cells, [35S]GTPγS binding) |
| Comparator Or Baseline | SB-277011-A Ki ≈ 10 nM; Haloperidol Ki ≈ 1-3 nM (literature values, cross-study) |
| Quantified Difference | Target compound is approximately 2.5-fold weaker than SB-277011-A and 12-25-fold weaker than haloperidol at D3 |
| Conditions | Recombinant human D3 receptor expressed in CHO cells; antagonist activity assessed by [35S]GTPγS binding. Comparator values from independent published studies; experimental parameters may vary. |
Why This Matters
For researchers seeking a moderately potent D3 antagonist with a distinct chemical scaffold for lead optimization or tool compound development, this compound offers a measured baseline affinity that can be systematically improved while potentially avoiding intellectual property or pharmacokinetic limitations associated with the SB-277011A chemotype.
- [1] BindingDB, Entry BDBM50414564 (CHEMBL562833). Ki: 25.1 nM for human D3 receptor. Assay: [35S]GTPγS binding in CHO cells. Reference: Bioorg. Med. Chem. Lett. 2009, 19, 4799-4801. View Source
- [2] Representative literature values for SB-277011-A (D3 Ki ≈ 10 nM) and haloperidol (D3 Ki ≈ 1-3 nM), compiled from Guengerich, F.P. (2011) 'Drug-Drug Interactions and Drug Metabolism' and Luedtke, R.R. et al. (2012) 'Dopamine D3 receptor ligands.' Values are cross-study approximations. View Source
